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Executive Summary
(S)-Renzapride is a potent and selective serotonin receptor modulator with a dual mechanism

of action, functioning as a high-affinity 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.

This unique pharmacological profile has positioned it as a therapeutic candidate for

gastrointestinal motility disorders, such as irritable bowel syndrome with constipation (IBS-C)

and diabetic gastroparesis. This technical guide provides a comprehensive analysis of the

structure-activity relationship (SAR) of (S)-Renzapride, focusing on its stereoselective

interactions with target receptors. The document summarizes key quantitative binding and

functional data, details relevant experimental methodologies, and visualizes the associated

signaling pathways and development workflows.

Introduction
Renzapride, a substituted benzamide, exhibits a complex pharmacology centered on the

serotonergic system.[1][2] Its prokinetic effects are primarily attributed to the agonism of 5-HT4

receptors, which facilitates the release of acetylcholine and enhances gastrointestinal

peristalsis.[3] Concurrently, its antagonism of 5-HT3 receptors contributes to its anti-emetic

properties and may modulate visceral sensitivity.[1][3] Renzapride is a chiral molecule, and its

pharmacological activity has been shown to reside predominantly in the (S)-enantiomer,

formerly referred to as the (-) enantiomer. This document will focus on the SAR of this specific

stereoisomer.
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Quantitative Structure-Activity Relationship Data
The affinity of (S)-Renzapride and its related compounds for various serotonin receptors has

been determined through in vitro radioligand binding assays. Functional activity, particularly 5-

HT4 agonism, has been assessed in isolated tissue preparations.

Receptor Binding Affinities
The binding affinities (Ki, nmol/L) of racemic Renzapride, its individual enantiomers ((+)-

Renzapride and (-)-Renzapride, also known as (S)-Renzapride), and its primary N-oxide

metabolite were evaluated at cloned human 5-HT3, 5-HT2A, 5-HT2B, and 5-HT2C receptors,

as well as guinea-pig 5-HT4 receptors.

Table 1: Serotonin Receptor Binding Affinities (Ki, nmol/L) of Renzapride and Related

Compounds

Compound
Human 5-
HT3

Guinea-pig
5-HT4

Human 5-
HT2A

Human 5-
HT2B

Human 5-
HT2C

Racemic (±)-

Renzapride
17 477 >10,000 667 >10,000

(+)-

Renzapride
17 421 >10,000 760 >10,000

(S)-(-)-

Renzapride
17 138 >10,000 481 >10,000

Racemic (±)-

Renzapride

N-oxide

1980 >10,000 >10,000 >10,000 >10,000

Note: Lower Ki values indicate higher binding affinity.

SAR Insights from Binding Data:

Stereoselectivity at 5-HT4 Receptors: The (S)-enantiomer of Renzapride displays a more

than 3-fold greater affinity for the guinea-pig 5-HT4 receptor compared to the (+)-enantiomer.
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High Affinity for 5-HT3 Receptors: Both enantiomers of Renzapride exhibit high and equal

affinity for the human 5-HT3 receptor.

Metabolite Activity: The N-oxide metabolite of Renzapride shows significantly diminished

affinity for all tested serotonin receptors, suggesting it is unlikely to contribute to the primary

pharmacological effects of the parent compound.

Selectivity: Renzapride and its enantiomers demonstrate marked selectivity for 5-HT3 and 5-

HT4 receptors over the tested 5-HT2 subtypes.

In Vitro Functional Activity
The 5-HT4 receptor agonist activity of Renzapride enantiomers was assessed by measuring

their ability to induce contraction in isolated rat esophagus tissue.

Table 2: Functional Potency (EC50) at the 5-HT4 Receptor in Rat Isolated Esophagus

Compound EC50 (µmol/L)

Racemic (±)-Renzapride 11

(+)-Renzapride 16

(S)-(-)-Renzapride 4.8

Note: Lower EC50 values indicate greater potency.

SAR Insights from Functional Data:

Stereoselective Potency: The (S)-enantiomer is approximately 3.3-fold more potent as a 5-

HT4 agonist than the (+)-enantiomer in this functional assay, which correlates well with the

binding affinity data. Renzapride is characterized as a full or near-full agonist at 5-HT4

receptors.

In Vitro ADME Properties
Limited ADME data for racemic renzapride is publicly available.

Table 3: In Vitro ADME and Pharmacokinetic Parameters of Renzapride
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Parameter Species Value Reference

Plasma Protein

Binding
Human 33.3%

Metabolism
Human Liver

Microsomes

Limited metabolism,

primarily to

Renzapride N-oxide.

CYP Inhibition Human

No significant

inhibition of major

CYP enzymes at

therapeutic

concentrations.

Plasma Half-life (t1/2) Human ~10 hours

Experimental Protocols
The following sections outline the methodologies employed in the key studies that generated

the quantitative data presented above.

Radioligand Binding Assays
These assays were conducted to determine the binding affinity of the test compounds to

various serotonin receptors.

General Principle: The assay measures the ability of a test compound to compete with a

radiolabeled ligand for binding to a specific receptor. The concentration of the test compound

that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to

calculate the inhibition constant (Ki).

Receptor Preparations:

Cloned Human Receptors: Cell lines stably transfected with plasmids encoding for human

5-HT2A, 5-HT2B, 5-HT2C, and 5-HT3 receptors were used.

Tissue Homogenates: Membranes from guinea-pig striatum were prepared for the 5-HT4

receptor binding assays.
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Assay Conditions (General):

Membrane preparations were incubated with a specific radioligand and various

concentrations of the test compound (e.g., (S)-Renzapride).

The incubation was carried out in a suitable buffer (e.g., Tris-HCl) at a specific temperature

and pH.

Following incubation, the mixture was filtered to separate receptor-bound from free

radioligand.

The radioactivity trapped on the filters was quantified using scintillation counting.

Non-specific binding was determined in the presence of a high concentration of an

unlabeled competing ligand.

Specific binding was calculated by subtracting non-specific binding from total binding.

Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

Specific Radioligands (Likely Candidates based on standard practices):

5-HT3: [3H]-Granisetron or [3H]-(S)-zacopride.

5-HT4: [3H]-GR113808.

5-HT2A: [3H]-Ketanserin.

5-HT2B/2C: [3H]-Mesulergine or [3H]-5-HT.

Functional Assay: Rat Isolated Esophagus
This organ bath experiment was used to quantify the 5-HT4 receptor agonist activity of the

Renzapride enantiomers.

Principle: 5-HT4 receptor activation in the rat esophagus induces smooth muscle

contraction. The potency of an agonist is determined by measuring the concentration

required to elicit a half-maximal response (EC50).
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Methodology:

Esophagus tissue was isolated from Wistar rats and suspended in a 10-mL organ bath.

The bath contained Krebs solution maintained at 37°C and pH 7.4, and was perfused with

a gas mixture (e.g., 95% O2 / 5% CO2).

The Krebs solution was supplemented with indomethacin (3 µmol/L) and ketanserin (1

µmol/L) to block cyclooxygenase and 5-HT2A receptors, respectively.

The tissue was allowed to equilibrate under a resting tension.

Cumulative concentration-response curves were generated by adding increasing

concentrations of the test compounds.

The magnitude of tissue contraction was measured using an isometric force transducer.

EC50 values were calculated by fitting the concentration-response data to a sigmoidal

curve.

Signaling Pathways and Workflows
Signaling Pathways of (S)-Renzapride
(S)-Renzapride's dual mechanism of action engages two distinct signaling pathways.
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Caption: Dual signaling pathways of (S)-Renzapride.
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Experimental Workflow for SAR Evaluation
The evaluation of (S)-Renzapride and its analogs follows a standard drug discovery workflow,

from initial synthesis to in vitro characterization.
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Caption: Experimental workflow for SAR studies.
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Logical Relationships in (S)-Renzapride SAR
The key structural features of Renzapride determine its activity and selectivity. This diagram

illustrates the logical flow from structural modification to pharmacological effect.
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Caption: Logical flow of Renzapride's SAR.
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Conclusion
The structure-activity relationship of Renzapride is markedly influenced by its stereochemistry.

The (S)-enantiomer is the more potent eutomer, exhibiting significantly higher affinity and

functional activity at the 5-HT4 receptor while retaining the high 5-HT3 receptor affinity of the

racemate. This stereoselective enhancement of 5-HT4 agonism, combined with potent 5-HT3

antagonism, defines the therapeutic potential of (S)-Renzapride. Furthermore, metabolic

transformation via N-oxidation leads to a substantial loss of affinity for its primary targets,

indicating that the parent compound is the primary active moiety. These findings underscore

the critical importance of stereochemical considerations in the design and development of

selective benzamide-based prokinetic agents. Further investigation into the SAR of other

analogs could provide deeper insights into the pharmacophore required for optimal dual activity

at these key gastrointestinal serotonin receptors.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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